trans-2-Hexenal

Description

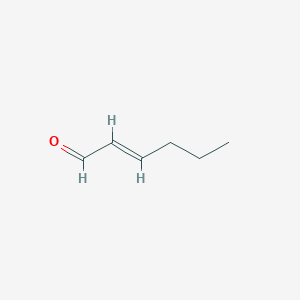

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDOYVRWFFCFHM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041425 | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

47.00 °C. @ 17.00 mm Hg | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.848 | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

6.6 [mmHg] | |

| Record name | 2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6728-26-3, 505-57-7, 1335-39-3 | |

| Record name | trans-2-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JX3AIR1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Green Note of Nature: An In-depth Technical Guide to the Natural Sources and Occurrence of trans-2-Hexenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Hexenal, a six-carbon unsaturated aldehyde, is a significant contributor to the characteristic "green" aroma of many fruits, vegetables, and freshly cut leaves.[1][2] This volatile organic compound (VOC), often referred to as "leaf aldehyde," is not merely a fragrance component but also a key signaling molecule in plant defense mechanisms and inter-plant communication.[1][3] Its presence and concentration are indicative of plant health, stress responses, and fruit ripening stages. This guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative occurrence of this compound, along with detailed experimental protocols for its analysis.

Natural Occurrence of this compound

This compound is ubiquitously found in the plant kingdom as a primary component of the green leaf volatiles (GLVs).[4] It is released upon tissue damage, such as from herbivory, mechanical wounding, or pathogen attack.[1][5] Its characteristic scent is a hallmark of freshly cut grass, crushed leaves, and numerous fruits and vegetables.

Occurrence in Fruits

This compound is a key aroma compound in a wide variety of fruits, contributing to their fresh and green notes.[6][7] It is particularly prominent in unripe fruits and its concentration often changes during the ripening process. For instance, it constitutes a significant portion of the total volatile organic compounds in fresh strawberries and tomatoes.[1]

Occurrence in Vegetables and Herbs

Many vegetables and herbs owe their characteristic fresh and pungent aromas to the presence of this compound. It is a notable volatile in cucumbers, bell peppers, and various leafy greens.[2] The compound is also found in spices and herbs such as allspice and pot marjoram.[6][8]

Quantitative Data on this compound Occurrence

The concentration of this compound in various natural sources can vary significantly depending on factors such as plant species, cultivar, maturity, and environmental conditions. The following table summarizes reported quantitative data from various studies.

| Natural Source | Plant Part | Concentration/Abundance | Reference |

| Strawberry (Fresh) | Fruit | 34% of total VOCs | [1] |

| Tomato (Fresh) | Fruit | 28% of total VOCs | [1] |

| Tea (Camellia sinensis) | Leaves | Detected | [6] |

| Soybean | Seed | Detected | [8] |

| Burdock | Not Specified | Detected | [8] |

| Common Walnut | Nut | Detected | [8] |

Biosynthesis of this compound

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to tissue damage.[9][10] This pathway utilizes polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), as precursors.[11]

The biosynthetic process can be summarized in the following steps:

-

Release of Fatty Acids: Mechanical damage or other stresses trigger the release of α-linolenic acid from plant cell membranes.[12]

-

Oxygenation by Lipoxygenase (LOX): The enzyme lipoxygenase catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[9][10]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT is then cleaved by the enzyme hydroperoxide lyase (HPL) to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[9][10]

-

Isomerization: (Z)-3-hexenal is highly unstable and readily isomerizes to the more stable (E)-2-hexenal (this compound), either spontaneously or catalyzed by an isomerase.[13]

Experimental Protocols for the Analysis of this compound

The analysis of this compound from natural sources typically involves extraction of the volatile compounds followed by chromatographic separation and detection.

Sample Preparation and Extraction

Objective: To extract volatile compounds, including this compound, from the plant matrix.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Homogenization: Weigh a known amount of the fresh plant material (e.g., 1-5 g of fruit pulp or chopped leaves) and place it into a headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., 4-methyl-2-pentanone) to the vial for quantification purposes.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a solid-phase microextraction (SPME) fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound.

Methodology:

-

Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of a gas chromatograph (GC) where the adsorbed volatiles are thermally desorbed.

-

Chromatographic Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms or HP-INNOWax) using a temperature gradient program. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute.

-

Mass Spectrometry Detection: The separated compounds are introduced into a mass spectrometer (MS). The MS is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 35-350).

-

Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic standard and by matching the mass spectrum with entries in a spectral library (e.g., NIST or Wiley).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a vital natural compound with significant implications in the food and fragrance industries, as well as in the study of plant biology and chemical ecology. Its widespread occurrence and well-characterized biosynthetic pathway make it an important target for research in areas ranging from fruit ripening and flavor development to plant defense mechanisms. The methodologies outlined in this guide provide a robust framework for the accurate and reliable analysis of this key "green note" of nature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Hex-trans-2-en-1-al (FDB004502) - FooDB [foodb.ca]

- 3. chinbullbotany.com [chinbullbotany.com]

- 4. Effects of a this compound treatment on plant metabolome alterations - a case study with tomato fruit | International Society for Horticultural Science [ishs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6728-26-3 [chemicalbook.com]

- 8. Showing Compound this compound (FDB031203) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of this compound in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-2-Hexenal: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexenal, a six-carbon unsaturated aldehyde, is a volatile organic compound naturally occurring in a wide array of plants, fruits, and vegetables.[1] It is a key component of the "green leaf volatiles" released upon tissue damage, contributing to the characteristic scent of freshly cut grass and green fruits.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a six-carbon chain with a double bond in the trans configuration between the second and third carbon atoms and an aldehyde functional group at the first position.[1]

Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [2] |

| Molar Mass | 98.14 g/mol | [2] |

| Appearance | Clear, pale yellow liquid | [1] |

| Odor | Green, leafy, herbal, fruity | [1] |

| Boiling Point | 47 °C at 17 mmHg | [2] |

| Density | 0.841 - 0.848 g/cm³ | [2] |

| Vapor Pressure | 6.6 mmHg | [2] |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | δ 9.51 (d, J=7.9 Hz, 1H, -CHO), 6.84 (dt, J=15.6, 6.8 Hz, 1H, -CH=CHCHO), 6.13 (dt, J=15.6, 1.5 Hz, 1H, -CH=CHCHO), 2.32 (q, J=7.3 Hz, 2H, -CH₂-), 1.54 (sext, J=7.4 Hz, 2H, -CH₂-), 0.97 (t, J=7.4 Hz, 3H, -CH₃) | [3] |

| IR (Infrared) | 2965, 2934, 2876 (C-H stretch), 1695 (C=O stretch, aldehyde), 1642 (C=C stretch), 975 (trans C-H bend) cm⁻¹ | [4] |

| Mass Spectrometry (MS) | m/z (%): 98 (M⁺, 18), 83 (25), 69 (40), 55 (60), 41 (100), 29 (85) | [5] |

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound involves the condensation of n-butyraldehyde with vinyl ethyl ether, followed by hydrolysis.[6]

Materials:

-

n-Butyraldehyde

-

Vinyl ethyl ether

-

Acidic ionic liquid catalyst (e.g., [ (CH)₂)₃SO₃HMIM][HSO₄]) or Boron trifluoride etherate

-

Dilute sulfuric acid (5-25%)

-

Reaction flask with a stirrer and dropping funnel

-

Distillation apparatus

Procedure:

-

To a reaction flask, add the acidic ionic liquid catalyst.

-

Slowly add a mixture of n-butyraldehyde and vinyl ethyl ether dropwise to the flask at a controlled temperature (e.g., 0-25 °C).[6]

-

After the addition is complete, heat the mixture (e.g., to 20-45 °C) and stir for 1-6 hours to form the cyclized intermediate.[6]

-

Remove the catalyst and unreacted starting materials by vacuum distillation.[6]

-

Add dilute sulfuric acid to the intermediate and heat the mixture under reflux with an oil-water separation setup.[6]

-

The upper oil layer containing the crude this compound is collected.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of this compound in various matrices.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 230 °C[7]

-

Oven Program: Initial temperature of 40 °C (hold for 4 min), ramp at 5 °C/min to 140 °C, then ramp at 20 °C/min to 200 °C (hold for 2 min).[7]

-

Carrier Gas: Helium

-

Injection Mode: Splitless[7]

MS Conditions:

Sample Preparation (Headspace Analysis):

-

For solid or liquid samples, place a known amount into a headspace vial.

-

Equilibrate the vial at a specific temperature and time to allow volatile compounds to partition into the headspace.

-

Use a gas-tight syringe to inject a known volume of the headspace gas into the GC injector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

-

FTIR Spectrometer

Sample Preparation:

-

A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Biological Role in Plant Defense Signaling

This compound is a key signaling molecule in plant defense mechanisms.[8][9] It is produced via the oxylipin pathway upon wounding or pathogen attack and acts as an airborne signal to induce defense responses in both the damaged plant and neighboring plants.[1]

Caption: Biosynthesis and signaling pathway of this compound in plant defense.

Upon mechanical damage or herbivore attack, lipases release α-linolenic acid from cell membranes.[10] Lipoxygenase (LOX) then converts it to 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[10] Subsequently, hydroperoxide lyase (HPL) cleaves 13-HPOT to form (Z)-3-hexenal, which is then isomerized to the more stable this compound by (Z)-3:(E)-2-hexenal isomerase.[10][11] this compound can then act as a signaling molecule to induce the expression of defense-related genes, leading to the production of protective compounds.[12] As a volatile compound, it can also travel through the air to alert neighboring plants of the impending threat, priming their defense systems.[1]

Conclusion

This compound is a multifaceted molecule with significant roles in both industrial applications and natural biological processes. A thorough understanding of its chemical properties, structure, and analytical methods is crucial for its effective utilization in research and development. This guide provides a foundational resource for professionals working with this important compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 6728-26-3 [chemicalbook.com]

- 3. This compound(6728-26-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(6728-26-3) IR Spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN108752177B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. chinbullbotany.com [chinbullbotany.com]

- 9. chinbullbotany.com [chinbullbotany.com]

- 10. Biosynthesis of this compound in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis [frontiersin.org]

An In-depth Technical Guide on the Physiological Effects of trans-2-Hexenal on Plant Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexenal is a key member of the green leaf volatiles (GLVs), a group of six-carbon (C6) aldehydes and alcohols that are rapidly released by plants in response to mechanical damage or herbivore and pathogen attacks.[1] This volatile organic compound (VOC) is responsible for the characteristic "green" odor of freshly cut grass and damaged leaves.[1] Beyond its familiar scent, this compound plays a crucial role as a signaling molecule in plant defense, growth, and development, as well as in mediating interactions with other organisms.[1][2] This guide provides a comprehensive overview of the physiological effects of this compound on plant growth, delving into the underlying molecular mechanisms and presenting relevant quantitative data and experimental protocols.

Physiological Effects on Plant Growth and Development

This compound exhibits a range of effects on plant physiology, with notable impacts on both root and shoot systems. Its influence is often dose-dependent, with lower concentrations sometimes promoting certain responses while higher concentrations can be inhibitory.

Root System Architecture

This compound has been shown to significantly inhibit the growth of plant roots.[2][3] This inhibitory effect is a key aspect of its regulatory role in plant development. While detailed quantitative data from a single comprehensive study is limited in the provided search results, the consistent observation across multiple sources points to a strong negative impact on root elongation.

Table 1: Summary of Quantitative Effects of this compound on Plant Growth Parameters

| Plant Species | Parameter | Concentration of this compound | Observed Effect |

| Arabidopsis thaliana | Seed Germination | Not specified | Quantitative reduction in wild-type seed germination. Also reduced germination in the MeJA-resistant mutant, jar1-1.[4] |

| Arabidopsis thaliana | Root Length | Not specified | Moderate inhibitory effect compared to similar concentrations of methyl jasmonate (MeJA).[4] |

| Tomato (Lycopersicon esculentum) | Fruit Ethylene Production | 10 ppm (vapor) | Enhanced ethylene production.[5] |

| Tomato (Lycopersicon esculentum) | Fruit Metabolites | 10 ppm (vapor) | Increased concentrations of glucose, 4-aminobutyric acid (GABA), citric acid, and malic acid.[5] |

| Tomato (Lycopersicon esculentum) Seedlings | Heat Stress Tolerance | 0.001 or 0.010 ppm (vapor) | Alleviated wilting at 48°C and reduced electrolyte leakage and malondialdehyde (MDA) levels.[6] |

| Tomato (Lycopersicon esculentum) Seedlings | Heat Stress Tolerance | 1.000 or 10.000 ppm (vapor) | Severe wilting.[6] |

| Tomato (Lycopersicon esculentum) | Fruit Yield (in the presence of Meloidogyne incognita) | 500 L ha⁻¹ (soil fumigant) | 20.2% and 45% greater fruit yields compared to the control group.[7] |

Shoot Development and Stress Response

This compound's influence extends to the shoot, where it can modulate growth and, significantly, enhance stress tolerance. Pre-treatment of tomato seedlings with low concentrations of this compound vapor has been shown to mitigate heat shock injury.[6] This protective effect is associated with the induction of heat shock-related gene expression.[6] Furthermore, in tomato fruit, this compound treatment can enhance the production of ethylene, a key phytohormone involved in ripening and stress responses, and increase the levels of important primary metabolites.[5]

Molecular Mechanisms and Signaling Pathways

The physiological effects of this compound are underpinned by complex signaling networks. While the complete picture is still emerging, research has highlighted its interaction with key phytohormone pathways and its role in triggering defense responses.

Biosynthesis of this compound

This compound is synthesized via the lipoxygenase (LOX) pathway, which is activated upon tissue damage.[8][9] The pathway begins with the release of linolenic acid from chloroplast membranes, which is then converted to (Z)-3-hexenal by the enzymes 13-lipoxygenase and hydroperoxide lyase.[9] (Z)-3-hexenal is subsequently isomerized to this compound by (Z)-3:(E)-2-hexenal isomerase.[9]

Caption: Biosynthesis of this compound in response to wounding.

Interaction with Phytohormone Signaling

This compound has been shown to interact with jasmonic acid (JA) signaling pathways.[3] In some contexts, it can enhance methyl jasmonate responses in Arabidopsis. However, it can also act independently of the well-characterized JA perception mechanism, as evidenced by its ability to reduce seed germination in JA-resistant mutants.[4] This suggests that this compound and MeJA are recognized through different mechanisms.[4]

Caption: Interaction of this compound with phytohormone signaling.

Experimental Protocols

Plant Growth Assay with this compound Vapor Treatment

This protocol outlines a general method for assessing the impact of this compound vapor on plant seedling growth.

Materials:

-

Plant seeds (e.g., Arabidopsis thaliana, Tomato)

-

Growth media (e.g., Murashige and Skoog medium with agar)

-

Petri dishes

-

Growth chamber with controlled light, temperature, and humidity

-

Airtight containers or desiccators

-

This compound solution of known concentration

-

Filter paper

Methodology:

-

Seed Sterilization and Plating:

-

Surface sterilize seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach with Tween 20 for 10 minutes, and then rinse with sterile water).

-

Plate the sterilized seeds on Petri dishes containing the appropriate growth medium.

-

Cold-stratify the seeds if necessary (e.g., 4°C for 2-3 days in the dark for Arabidopsis).

-

-

Germination and Initial Growth:

-

Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

-

Allow the seeds to germinate and grow for a specified period (e.g., 4-5 days).

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound.

-

In an airtight container, place the Petri dishes with the seedlings.

-

Apply a known volume of the this compound solution to a piece of filter paper placed inside the container, ensuring it does not come into direct contact with the plants.

-

Seal the container to allow the this compound to volatilize and expose the seedlings to the vapor.

-

Include a control group with a filter paper treated only with the solvent.

-

-

Incubation and Data Collection:

-

Incubate the seedlings in the presence of this compound vapor for the desired duration.

-

After the treatment period, remove the plates from the containers.

-

Measure relevant growth parameters such as primary root length, number of lateral roots, and shoot fresh weight.

-

Statistical analysis should be performed to determine the significance of the observed effects.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chinbullbotany.com [chinbullbotany.com]

- 3. chinbullbotany.com [chinbullbotany.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of a this compound treatment on plant metabolome alterations - a case study with tomato fruit | International Society for Horticultural Science [ishs.org]

- 6. researchgate.net [researchgate.net]

- 7. Nematicidal Activity of this compound against Southern Root-Knot Nematode (Meloidogyne incognita) on Tomato Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of this compound in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to trans-2-Hexenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-2-Hexenal, a volatile organic compound with significant roles in plant biology and potential applications in various scientific fields. This document details its chemical properties, synthesis, experimental protocols, and biological signaling pathways.

Core Chemical and Physical Properties

This compound, also known as leaf aldehyde, is an unsaturated aldehyde responsible for the characteristic smell of freshly cut grass and green leaves.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6728-26-3 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₀O | [3][4][7] |

| Molecular Weight | 98.14 g/mol | [3][4][6][7][8] |

| Appearance | Clear, pale yellow to light yellow-orange liquid | [1][3][4][7] |

| Odor | Green, leafy, herbal, fruity | [1][9] |

| Boiling Point | 146 °C | [3] |

| Density | 0.841 - 0.848 g/cm³ | [1][7] |

| Solubility | Very slightly soluble in water; soluble in propylene glycol and most fixed oils. | [7] |

| Flash Point | 43 °C | [3] |

| Vapor Pressure | 6.6 mmHg | [1][7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A common method for synthesizing this compound involves the oxidation of trans-2-hexen-1-ol. An alternative, industrial-scale process utilizes n-butyraldehyde and vinyl ethyl ether as starting materials.

Protocol: Synthesis from n-Butyraldehyde and Vinyl Ethyl Ether [5]

-

Cyclization:

-

Add an acidic ionic liquid catalyst, such as [ (CH)₂)₃SO₃HMIM][HSO₄] or [ (CH)₂)₃SO₃HMIM][CF₃SO₃], to a reaction vessel. The catalyst amount should be 0.1-5% of the total weight of the vinyl ethyl ether.

-

Prepare a mixed solution of n-butyraldehyde and vinyl ethyl ether with a molar ratio between 2:1 and 5:1.

-

Slowly add the mixed solution to the reaction vessel at a temperature of 0-25 °C.

-

After the addition is complete, heat the system to 20-45 °C and stir for 1-6 hours.

-

Following the reaction, perform reduced pressure distillation to obtain the cyclized intermediate A.

-

-

Hydrolysis:

-

Add a dilute sulfuric acid aqueous solution (0.5-25% mass concentration) and the intermediate A to a reaction vessel equipped with a reflux oil-water layering device. The weight ratio of the dilute sulfuric acid solution to intermediate A should be between 0.2:1 and 2:1.

-

Heat the mixture and distill at normal pressure for 4-48 hours.

-

Collect the oil layer, which is the crude this compound product.

-

-

Purification:

-

Rectify the crude product at normal pressure to remove low boiling point impurities.

-

Perform vacuum rectification on the remaining mixture to obtain pure this compound.

-

Determination of Antifungal Activity

The antifungal properties of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Protocol: MIC and MFC Determination against Botrytis cinerea [2]

-

Culture Preparation: Prepare a spore suspension of Botrytis cinerea in a suitable broth, such as Potato Dextrose Broth (PDB).

-

Serial Dilution: Prepare a series of dilutions of this compound.

-

Inoculation: Inoculate a set of fresh Potato Dextrose Agar (PDA) plates with the B. cinerea spore suspension.

-

Treatment: Expose the inoculated plates to different concentrations of this compound vapor in a sealed environment. A control group with no exposure to the compound should be included.

-

Incubation: Incubate the plates at 28 ± 2°C for 72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

-

MFC Determination: To determine the MFC, take aliquots from the plates showing no growth and subculture them on fresh PDA plates without this compound. The MFC is the lowest concentration that prevents any growth on the new plates, indicating that more than 99.5% of the initial inoculum has been killed.

Analysis by Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is suitable for the quantitative analysis of this compound in various matrices, such as food samples.

Protocol: HS-GC-FID Analysis [10]

-

Sample Preparation: Place a known amount of the sample into a headspace vial.

-

HS-GC-FID System Parameters:

-

Oven Program: Start at 40°C, hold for 6 minutes, then ramp to 100°C at 10°C/min. Subsequently, ramp to 250°C at 50°C/min and hold for 5 minutes.

-

Inlet Temperature: 240°C.

-

Detector Temperature: 250°C.

-

Carrier Gas (N₂): 1.5 mL/min.

-

Make-up Gas (N₂): 8.5 mL/min.

-

FID Gases: H₂ at 40.0 mL/min and synthetic air at 400.0 mL/min.

-

-

Identification and Quantification: Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Quantify the concentration using a calibration curve prepared from standards of known concentrations.

Signaling Pathways and Mechanisms of Action

This compound plays a crucial role as a signaling molecule in plant defense and exhibits antifungal properties through specific mechanisms.

Biosynthesis of this compound in Wounded Plants

In response to physical damage, plants initiate a signaling cascade that leads to the production of green leaf volatiles, including this compound. This pathway involves the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL).[11]

Caption: Biosynthesis of this compound in response to wounding.

Antifungal Mechanism of Action

This compound exhibits potent antifungal activity against various pathogens, such as Botrytis cinerea and Geotrichum citri-aurantii. Its primary mechanism involves the disruption of the fungal cell membrane and wall.[2][3][12]

Caption: Antifungal mechanism of this compound.

Plant Defense Signaling Pathway

As a volatile organic compound, this compound can act as an airborne signal to induce defense responses in neighboring plants. In Arabidopsis, it triggers a signaling cascade involving the transcription factors WRKY46 and MYC2, leading to the production of defense-related compounds.[7][13]

Caption: E-2-hexenal-induced defense signaling in Arabidopsis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Mechanisms of this compound on the Growth of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN108752177B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. US3839457A - Process for the preparation of 2-hexenal - Google Patents [patents.google.com]

- 7. chinbullbotany.com [chinbullbotany.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]

- 10. scielo.br [scielo.br]

- 11. Biosynthesis of this compound in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The WRKY46–MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of trans-2-Hexenal in Plant Tissues Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

trans-2-Hexenal is a C6 volatile aldehyde, part of a group known as Green Leaf Volatiles (GLVs), which are rapidly released by plants in response to mechanical damage or biotic stress.[1][2][3] These compounds play a crucial role in plant defense signaling and inter-plant communication.[4] Accurate quantification of this compound is essential for studying plant stress responses, defense mechanisms, and for evaluating its potential applications in agriculture and food science. This document provides a detailed protocol for the extraction, identification, and quantification of this compound from plant tissues using a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocol covers sample preparation using Headspace Solid-Phase Microextraction (HS-SPME), GC-MS analysis, and method validation.

Principle of the Method

This method combines the separation power of Gas Chromatography (GC) with the sensitive and specific detection capabilities of Mass Spectrometry (MS).[5] Volatile compounds, such as this compound, are extracted from the headspace of a plant tissue sample using an SPME fiber. The fiber is then injected into the heated GC inlet, where the analytes are desorbed and transferred to the analytical column. Compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for positive identification and accurate quantification.[5]

Signaling Pathway: Biosynthesis of this compound

The biosynthesis of this compound is initiated by cell damage, which triggers the lipoxygenase (LOX) pathway. This pathway converts fatty acids, like linolenic acid, into various oxylipins, including the C6 aldehydes that constitute the characteristic "green" odor of wounded plants.

Caption: Biosynthesis of this compound via the Lipoxygenase (LOX) pathway.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, volatile extraction, GC-MS analysis, and data processing.

Caption: Overall experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents

-

Plant Tissue: Freshly harvested (e.g., leaves, fruits).

-

Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., Dodecane or a deuterated analog).[6][7]

-

Solvents: Methanol, Hexane (GC grade).

-

Equipment:

-

Mortar and pestle

-

Analytical balance

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

SPME autosampler or manual holder

-

GC-MS system with a suitable capillary column

-

Thermomixer or heating block

-

Sample Preparation and Extraction (HS-SPME)

-

Collection: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[8]

-

Aliquoting: Accurately weigh approximately 100 mg of the frozen plant powder into a 20 mL headspace vial. Perform this step quickly to prevent thawing.[8]

-

Internal Standard: Add a known amount of internal standard solution directly to the plant powder in the vial.

-

Sealing: Immediately seal the vial tightly with the screw cap.

-

Equilibration: Place the vial in a heating block or autosampler incubator set to 40°C for 15 minutes to allow the sample to equilibrate and volatiles to accumulate in the headspace.

-

Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace (not touching the sample) for 30 minutes at 40°C.[1]

GC-MS Analysis

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption.

-

GC-MS Parameters: The following table provides typical parameters. These should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| GC System | Agilent GC or equivalent |

| Injection Port | 250°C, Splitless mode.[6] |

| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min. |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or CP-Wax 52 CB.[7][9] |

| Oven Program | Initial 40°C for 2 min, ramp at 5°C/min to 150°C, then 20°C/min to 250°C, hold for 5 min.[7][9] |

| MS System | Agilent MS or equivalent |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C.[6] |

| Ionization Mode | Electron Impact (EI), 70 eV.[6] |

| Acquisition Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions for this compound | Quantifier: m/z 83. Qualifiers: m/z 41, 55, 98.[10] |

(Optional) Derivatization Protocol

For certain aldehydes and other metabolites, derivatization can improve volatility and thermal stability.[11] A common two-step method is methoximation followed by silylation.[12]

-

Methoximation: Protects carbonyl groups. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to a dried sample extract. Incubate at 37°C for 90 minutes with shaking.[12]

-

Silylation: Replaces active hydrogens. Add 80 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes.[12] The sample is then ready for GC-MS analysis.

Quantification

-

Calibration Curve: Prepare a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. Analyze these standards using the same HS-SPME and GC-MS method described above.

-

Data Analysis: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve.

-

Calculation: Determine the peak area ratio for the unknown plant samples and use the regression equation from the calibration curve to calculate the concentration of this compound in the sample. The final concentration is typically reported in ng/g of fresh weight (FW).

Data Presentation

Quantitative results should be presented clearly. Method validation is crucial to ensure data is accurate and reliable.[5][13]

Table 1: Example Quantitative Results

| Sample ID | Plant Type | Tissue | This compound (ng/g FW) ± SD |

| CTRL-01 | Tomato | Leaf | 15.4 ± 2.1 |

| TRT-01 | Tomato (Wounded) | Leaf | 350.8 ± 25.6 |

| CTRL-02 | Corn | Leaf | 22.1 ± 3.5 |

| TRT-02 | Corn (Wounded) | Leaf | 412.3 ± 31.9 |

Table 2: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.999 | R² ≥ 0.998.[14][15] |

| Limit of Detection (LOD) | 0.5 ng/g | Signal-to-Noise ≥ 3 |

| Limit of Quantification (LOQ) | 1.5 ng/g | Signal-to-Noise ≥ 10 |

| Accuracy (Recovery %) | 95-105% | 80-120%.[14] |

| Precision (RSD %) | ||

| - Intra-day | < 5% | ≤ 15%.[14] |

| - Inter-day | < 8% | ≤ 15%.[14] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Effects of a this compound treatment on plant metabolome alterations - a case study with tomato fruit | International Society for Horticultural Science [ishs.org]

- 5. impactfactor.org [impactfactor.org]

- 6. Frontiers | Plant volatiles drive Spodoptera frugiperda behavioral preference to sweet corn [frontiersin.org]

- 7. Biocatalytic synthesis of the Green Note this compound in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. agilent.com [agilent.com]

- 10. This compound | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. researchgate.net [researchgate.net]

Application Note and Protocol: Analysis of Volatile Organic Compounds using SPME-GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a broad class of carbon-based chemicals that readily evaporate at room temperature. Their analysis is critical in various fields, including environmental monitoring, food science, medical diagnostics, and pharmaceutical development, where they can serve as biomarkers for disease or indicators of product quality and stability.[1][2] Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique for the extraction and analysis of VOCs from a wide range of sample matrices.[3][4] This method offers high sensitivity, is economical, and can be readily automated for high-throughput analysis.[3]

This document provides a comprehensive protocol for the analysis of VOCs using Headspace SPME (HS-SPME)-GC-MS. It details sample preparation, extraction, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall workflow for SPME-GC-MS analysis of VOCs involves several key stages, from sample preparation to data analysis.

Caption: Workflow for VOC analysis using SPME-GC-MS.

Key Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for reproducible and accurate results. The goal is to ensure consistent sample aliquots and to facilitate the release of VOCs into the headspace of the vial.

-

Solid Samples (e.g., tissues, powders, plant material):

-

Weigh a precise amount of the homogenized sample (e.g., 0.1 g to 1.0 g) into a headspace vial (typically 10 mL or 20 mL).[5][6]

-

For some applications, the addition of a saturated salt solution (e.g., NaCl) can increase the volatility of certain compounds.[7]

-

If quantitative analysis is desired, add a known amount of an appropriate internal standard (ISTD).[7]

-

Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.[7]

-

-

Liquid Samples (e.g., urine, cell culture media, water):

SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is critical as it determines the efficiency of VOC extraction based on polarity and molecular weight.

-

Fiber Selection: A combination fiber is often recommended for broad-spectrum VOC analysis. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a versatile choice that can adsorb a wide range of VOCs.[6][8] Other common fibers and their primary applications are listed in the table below.

-

Fiber Conditioning: Before its first use, and briefly between analyses, the SPME fiber must be conditioned.[9] This is done by inserting the fiber into the GC inlet at a temperature specified by the manufacturer to remove any contaminants. For example, a DVB/CAR/PDMS fiber is typically conditioned at 270°C for 30-60 minutes.

| SPME Fiber Coating | Target Analytes |

| DVB/CAR/PDMS | Broad range of VOCs and semi-VOCs (C3-C20) |

| PDMS (100 µm) | Non-polar, volatile compounds (MW 60-275)[10] |

| PDMS/DVB (65 µm) | Polar and non-polar VOCs, amines, nitro-aromatics (MW 50-300)[10] |

| Carboxen/PDMS (75 µm) | Very volatile compounds, gases (MW 30-225)[10] |

| Polyacrylate (85 µm) | Polar semi-volatile compounds (MW 80-300)[10] |

HS-SPME Extraction Protocol

This protocol outlines the automated extraction of VOCs from the headspace of the prepared sample vial.

-

Incubation/Equilibration: Place the sealed vial in an autosampler tray with an agitator and heater. Incubate the sample for a defined period (e.g., 10-60 minutes) at a specific temperature (e.g., 50-70°C) with agitation.[7][11] This step allows the VOCs to partition from the sample matrix into the headspace, reaching equilibrium.

-

Extraction: The SPME fiber is then automatically inserted into the vial, exposing it to the headspace above the sample. The VOCs are adsorbed onto the fiber coating for a set duration (e.g., 20-60 minutes) at the same temperature and agitation speed.[6][7]

-

Desorption: After extraction, the fiber is retracted into its needle and quickly transferred to the heated GC injection port. The high temperature of the inlet (e.g., 220-250°C) causes the adsorbed VOCs to be thermally desorbed from the fiber directly onto the GC column for separation.[6][7]

| Parameter | Typical Range | Purpose |

| Incubation/Equilibration Time | 10 - 60 min[7][11] | To allow VOCs to move from the sample into the headspace. |

| Incubation/Extraction Temperature | 40 - 120 °C[6][7] | To increase the vapor pressure of VOCs, enhancing their concentration in the headspace. |

| Extraction Time | 20 - 60 min[6][7] | To allow for sufficient adsorption of VOCs onto the SPME fiber. |

| Agitation Speed | On/Off (e.g., 250 rpm) | To facilitate the mass transfer of VOCs to the headspace. |

| Desorption Temperature | 220 - 250 °C[7] | To ensure complete release of analytes from the fiber into the GC system. |

| Desorption Time | 0.2 - 5 min[6][7] | To allow for complete transfer of analytes to the GC column. |

GC-MS Analysis

-

Gas Chromatography: The desorbed VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column. A common column choice for VOC analysis is a non-polar DB-5ms or similar (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

-

Inlet Mode: Splitless or split mode (e.g., 50:1 split ratio) is used depending on the expected concentration of analytes.[6]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a high temperature (e.g., 250-300°C) to elute all compounds.

-

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Detection: The mass spectrometer is typically operated in full scan mode to acquire mass spectra of all eluting compounds. The mass range is set to cover the expected molecular weights of the VOCs (e.g., m/z 35-500).

-

Data Presentation and Analysis

-

Compound Identification: The acquired mass spectra of the separated compounds are compared against a spectral library, such as the NIST (National Institute of Standards and Technology) library, for tentative identification.[9]

-

Quantification:

-

Semi-quantification: The relative abundance of each VOC can be estimated by comparing its peak area to the total peak area of all identified compounds.

-

Quantitative Analysis: For absolute quantification, a calibration curve is generated using standards of the target analytes, and an internal standard is used to correct for variations in extraction and injection.[12] However, it's important to note that true quantification with HS-SPME can be challenging due to competition between compounds for adsorption sites on the fiber.[13]

-

Conclusion

The HS-SPME-GC-MS technique is a highly effective and versatile method for the analysis of volatile organic compounds in a variety of sample types.[7] By carefully optimizing parameters such as SPME fiber type, extraction time, and temperature, researchers can achieve the sensitivity and selectivity required for their specific application. This protocol provides a robust framework for developing and implementing SPME-GC-MS methods for VOC analysis in research, clinical, and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. On-site Analysis of VOCs Emitted from Plants Using Headspace SPME and Portable GC/MS | PerkinElmer [perkinelmer.com.br]

- 3. mdpi.com [mdpi.com]

- 4. DSpace [helda.helsinki.fi]

- 5. 4.5. HS-SPME Extraction and GC-MS Analysis of Volatile Compounds [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of sample preparation methods for extracting volatile organic compounds (VOCs) from equine faeces using HS-SPME - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

Application of Trans-2-Hexenal as a Natural Antifungal Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Hexenal, a naturally occurring volatile organic compound found in many plants, fruits, and vegetables, is gaining significant attention as a potent natural antifungal agent.[1][2][3] Its broad-spectrum activity against various fungal pathogens, coupled with its natural origin, makes it a promising alternative to synthetic fungicides in the food industry and potentially in clinical applications. This document provides detailed application notes, experimental protocols, and a summary of the quantitative antifungal data for this compound, intended to guide researchers and professionals in its evaluation and application.

Mechanism of Action

The primary antifungal mechanism of this compound involves the disruption of fungal cell membrane integrity.[4][5] This leads to increased membrane permeability, leakage of essential cellular components such as potassium ions, and ultimately, cell death.[5] Furthermore, this compound has been shown to interfere with key metabolic pathways essential for fungal survival. Transcriptomic analysis has revealed that it downregulates genes involved in cell wall and membrane biosynthesis, particularly those related to ergosterol and β-1,3-glucan synthesis.[4][6] Key genes affected include FKS1, ERG1, ERG7, and ERG11.[4][6] This multi-target action contributes to its efficacy against a range of fungal species.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against several important fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters to determine its potency.

| Fungal Species | MIC | MFC | Reference |

| Geotrichum citri-aurantii | 0.50 µL/mL | 1.00 µL/mL | [4][6] |

| Penicillium cyclopium | 160 µL/L | 320 µL/L | [2][5] |

| Botrytis cinerea | 160 µL/L | 320 µL/L | [7] |

Note: The reported values may vary depending on the specific strain of the fungus and the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing using the Micro-Atmosphere Method

This protocol is adapted for testing the antifungal activity of volatile compounds like this compound against filamentous fungi.

Materials:

-

This compound (analytical grade)

-

Fungal culture (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) plates (90 mm diameter)

-

Sterile paper discs (6 mm diameter)

-

Sterile micropipette and tips

-

Parafilm

-

Incubator (25-28°C)

Procedure:

-

Fungal Inoculation: Inoculate the center of a fresh PDA plate with a 5 mm mycelial plug from a 7-day-old culture of the target fungus.

-

Preparation of Volatile Agent: Adhere a sterile paper disc to the inner surface of the Petri dish lid.

-

Application of this compound: Using a micropipette, apply the desired volume of this compound onto the paper disc. Ensure no direct contact between the compound and the agar surface. A range of concentrations should be tested to determine the MIC.

-

Sealing and Incubation: Immediately seal the Petri dish with Parafilm to create a micro-atmosphere. Incubate the plates at 25-28°C for 3-7 days, or until the mycelial growth in the control plate (without this compound) reaches the edge of the plate.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

-

Determination of MFC: To determine the MFC, take a mycelial plug from the zone of inhibition of the plates treated with concentrations at and above the MIC and subculture it onto a fresh PDA plate. The MFC is the lowest concentration at which no fungal growth is observed after further incubation.[6][7]

Protocol 2: Assessment of Fungal Cell Membrane Integrity

This protocol describes methods to evaluate the damage to the fungal cell membrane caused by this compound.

A. Measurement of Cellular Leakage (Release of Cellular Constituents):

-

Fungal Culture Preparation: Grow the target fungus in Potato Dextrose Broth (PDB) to obtain a sufficient amount of mycelia.

-

Treatment: Harvest the mycelia by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a known concentration. Add this compound at various concentrations (e.g., 1x MIC, 2x MIC) to the mycelial suspension. An untreated suspension serves as the control.

-

Incubation: Incubate the suspensions at 28°C for a specific time course (e.g., 0, 30, 60, 120 minutes).

-

Sample Collection and Analysis: At each time point, collect an aliquot of the suspension and centrifuge to pellet the mycelia. Measure the absorbance of the supernatant at 260 nm using a spectrophotometer to quantify the leakage of nucleic acids and other UV-absorbing materials.[8]

B. Propidium Iodide (PI) Staining for Membrane Permeability:

-

Spore Suspension Preparation: Prepare a spore suspension of the target fungus in sterile water or PBS.

-

Treatment: Treat the spore suspension with different concentrations of this compound (e.g., 0, 8x MFC, 16x MFC) for a defined period (e.g., 2 hours).[7]

-

Staining: Add propidium iodide (PI) solution to the treated and control spore suspensions to a final concentration of 10 µg/mL and incubate in the dark for 5-10 minutes.[7]

-

Microscopy: Observe the spores under a fluorescence microscope. PI can only enter cells with compromised membranes and will stain the nuclei red. The percentage of stained (damaged) cells can be quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed antifungal mechanism of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed antifungal mechanism of this compound.

Caption: Experimental workflow for evaluating this compound.

Applications and Future Directions

This compound holds significant promise as a natural antifungal agent, particularly in post-harvest protection of fruits and vegetables to prevent decay caused by molds like Botrytis cinerea and Geotrichum citri-aurantii.[9][10][11] Its volatile nature makes it suitable for use in active packaging systems.[9][10] Further research is warranted to explore its efficacy against a broader range of fungal pathogens, including those of clinical significance. Optimization of delivery systems, such as encapsulation, could enhance its stability and controlled release, expanding its application in various fields. Additionally, studies on its potential synergistic effects with other natural antimicrobials could lead to the development of more potent and broad-spectrum antifungal formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Mechanisms of this compound on the Growth of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of trans-2-Hexenal from Fruit Volatiles for Analysis

Introduction

trans-2-Hexenal is a key aroma compound found in a wide variety of fruits, contributing to the characteristic "green" and "leafy" notes. It is a C6 aldehyde that belongs to the group of green leaf volatiles (GLVs), which are released by plants in response to tissue damage. The accurate quantification of trans-2-henxenal is crucial for quality control in the food and beverage industry, as well as for research into fruit ripening, plant-pathogen interactions, and consumer sensory perception. This document provides detailed application notes and protocols for the extraction and analysis of this compound from fruit matrices, intended for researchers, scientists, and drug development professionals. Two primary extraction techniques are detailed: Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction, both coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.

Data Presentation

The concentration of this compound can vary significantly depending on the fruit type, cultivar, and ripening stage. The following table summarizes representative quantitative data from various studies.

| Fruit | Cultivar/Variety | Ripening Stage/Condition | Concentration of this compound | Reference |

| Apple | Golden Delicious | 1 month in Controlled Atmosphere (CA) | 17.7 ppm | [1] |

| Fuji | 60 Days After Full Bloom (DAFB) | 40.76% of total volatiles | [2] | |

| Ruixue | 60 Days After Full Bloom (DAFB) | 64.89% of total volatiles | [2] | |

| Various (40 cultivars) | Ripe | Average > 700 µg/kg FW | [3] | |

| Banana | Brazilian | Mature-green | 31.17% of total aldehydes | [4] |

| Grape | Sauvignon Blanc | Mature | Highest among 5 cultivars (65.81-365.28 µg/L) | [5] |

| Various | Ripe | Skin: 98.19–764.04 µg/kg | [6] |

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile organic compounds from various matrices, including fruits.[7]

Materials and Equipment:

-

Fruit sample

-

Sodium chloride (NaCl)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME holder (manual or autosampler)

-

Thermostatic water bath or heating block

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fresh fruit sample (e.g., 5 g) into a puree. A blender or mortar and pestle can be used. To minimize enzymatic reactions that can alter the volatile profile, it is recommended to perform this step at low temperatures (e.g., on ice).

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 1 g of NaCl) to the vial. The addition of salt increases the ionic strength of the sample matrix, which can enhance the release of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

-

Extraction:

-

Place the vial in a thermostatic water bath or heating block set to a specific temperature (e.g., 40-60°C).

-

Incubate the sample for a predetermined time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum. Do not allow the fiber to touch the sample.

-

Keep the fiber exposed for a specific extraction time (e.g., 30-40 minutes) to allow for the adsorption of the volatile compounds.

-

-

Desorption and GC-MS Analysis:

-

After extraction, retract the fiber into the needle and immediately insert it into the hot injection port of the GC.

-

Desorb the analytes from the fiber by exposing it to the high temperature of the injector (e.g., 250°C) for a specific time (e.g., 5 minutes).

-

Start the GC-MS analysis.

-

GC-MS Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 35-350.

Quantification:

Quantification can be performed using an external standard calibration curve prepared with pure this compound standard.

Protocol 2: Solvent Extraction Coupled with GC-MS

Solvent extraction is a traditional and effective method for extracting a wide range of volatile and non-volatile compounds.

Materials and Equipment:

-

Fruit sample

-

Organic solvent (e.g., ethanol, methanol, or a mixture with water)

-

Centrifuge

-

Rotary evaporator

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fresh fruit sample (e.g., 10 g) with a suitable volume of cold extraction solvent (e.g., 50 mL of 80% ethanol). The solid-to-liquid ratio can be optimized for different fruit matrices.

-